molecular formula C14H23Cl2N3O2 B13768251 Dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride CAS No. 67049-93-8

Dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride

Cat. No.: B13768251
CAS No.: 67049-93-8
M. Wt: 336.3 g/mol
InChI Key: FFRYMESMZUNGFZ-UHFFFAOYSA-N
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Description

Dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a piperidine ring, and a dimethylcarbamic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride typically involves the esterification of dimethylcarbamic acid with 2-(piperidinomethyl)-3-pyridyl alcohol. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The reactions are typically conducted under controlled temperature and pressure to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active intermediates that interact with biological targets . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters of dimethylcarbamic acid and derivatives of pyridine and piperidine . Examples include:

  • Dimethylcarbamic acid (2-(morpholinomethyl)-3-pyridyl) ester
  • Dimethylcarbamic acid (2-(pyrrolidinomethyl)-3-pyridyl) ester

Uniqueness

Dimethylcarbamic acid (2-(piperidinomethyl)-3-pyridyl) ester dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

67049-93-8

Molecular Formula

C14H23Cl2N3O2

Molecular Weight

336.3 g/mol

IUPAC Name

[2-(piperidin-1-ium-1-ylmethyl)pyridin-1-ium-3-yl] N,N-dimethylcarbamate;dichloride

InChI

InChI=1S/C14H21N3O2.2ClH/c1-16(2)14(18)19-13-7-6-8-15-12(13)11-17-9-4-3-5-10-17;;/h6-8H,3-5,9-11H2,1-2H3;2*1H

InChI Key

FFRYMESMZUNGFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=C([NH+]=CC=C1)C[NH+]2CCCCC2.[Cl-].[Cl-]

Origin of Product

United States

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